[(4S,5R,6R,10R,12R,14R)-4-Acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate
Overview
Description
CID 102004601 is a natural product found in Euphorbia kansui with data available.
Scientific Research Applications
Asymmetric Synthesis
A study by Marchionni and Vogel (2001) discusses the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates, including derivatives similar to the compound . Their method starts from 2,2'-ethylidenebis[3,5-dimethylfuran] and involves creating polypropanoate fragments with multiple stereogenic centers, a technique relevant to the synthesis of complex organic compounds like the one you've inquired about (Marchionni & Vogel, 2001).
Synthesis of Polyunsaturated Constituents
In their 1997 research, Tyman and Visani explored the synthesis of polyunsaturated constituents of phenolic lipids, which could be related to the synthesis pathways of the compound you are interested in. They detailed various synthetic routes for creating complex organic structures, which are key in understanding the synthesis of such intricate molecules (Tyman & Visani, 1997).
New Approaches in Long-Chain Polyol Synthesis
Schwenter and Vogel (2000) have provided insights into the asymmetric synthesis of long-chain polyols, which might offer methods applicable to synthesizing the compound . Their approach utilized Sharpless asymmetric dihydroxylation, a method potentially relevant for the creation of similar complex organic molecules (Schwenter & Vogel, 2000).
Stereoselective Synthesis
Gerber and Vogel (2001) described the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and related compounds. Their work contributes to the understanding of complex chemical synthesis processes that could be analogous to the synthesis of the specified compound (Gerber & Vogel, 2001).
Mechanism of Action
Target of Action
A structurally similar compound, ingenol 3-angelate, is known to selectively activate protein kinase c (pkc) isoforms, like pkcθ in t cells . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Properties
IUPAC Name |
[(4S,5R,6R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O6/c1-15-12-20-22-21(27(22,5)6)13-17(3)28(23(20)31)14-16(2)25(34-18(4)30)29(28,33)24(15)35-26(32)19-10-8-7-9-11-19/h7-12,14,17,20-22,24-25,33H,13H2,1-6H3/t17-,20?,21-,22+,24-,25+,28?,29+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDLQFSLFADOOA-HQOPOMOQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C3C=C([C@H]([C@]4(C1(C3=O)C=C([C@@H]4OC(=O)C)C)O)OC(=O)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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